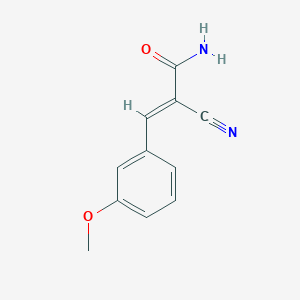

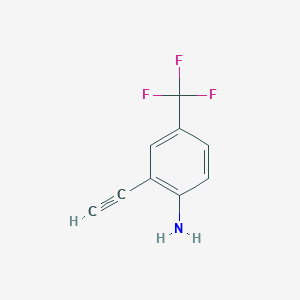

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

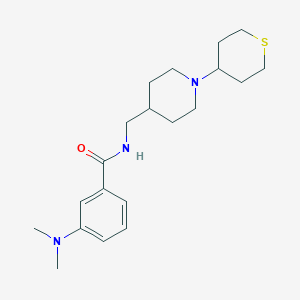

The compound “2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings typical in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and phenyl rings would contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amide group might influence its solubility in different solvents .Applications De Recherche Scientifique

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, highlighting the potential of organotin moieties in developing antituberculosis agents. The activity of these complexes is influenced by the ligand environment, the organic groups attached to the tin, and the structure of the compound. Triorganotin(IV) complexes, in particular, have shown superior activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds could be modulated through structural modifications (Iqbal, Ali, & Shahzadi, 2015).

Cyclooxygenase Inhibition by Pyridazinone Compounds

Pyridazinone compounds, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, displaying excellent selectivity, improved solubility, and high oral anti-inflammatory potency without significant gastric toxicity. This suggests the potential utility of pyridazinone derivatives in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Biological Effects of Acetamide and Formamide Derivatives

A comprehensive review of the toxicology and biological effects of acetamide, formamide, and their derivatives provides insights into the varied biological consequences of exposure to these compounds. The review covers aspects such as their incorporation into body constituents and the environmental toxicology of these materials, suggesting a complex interplay between chemical structure and biological activity (Kennedy, 2001).

Synthesis and Pharmacological Evaluation of Acetamides

The synthesis and evaluation of Schiff bases of diphenylamine derivatives, including N, N Diphenylacetamides, for their antibacterial activity against both Gram-positive and Gram-negative bacteria showcase the antimicrobial potential of acetamide derivatives. The study underlines the importance of structural diversity in enhancing the biological activity of these compounds (Kumar, Kumar, & Khan, 2020).

Hepatotoxicity and Nephroprotective Activities of Chrysin

Chrysin, a flavonoid, has shown hepatoprotective and nephroprotective activities against various drugs and toxic agents, demonstrating the protective effects of certain organic compounds against organ toxicity. This suggests the potential for developing protective agents based on organic compound structures to mitigate drug-induced toxicity (Pingili et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-9-16(12-15(14)2)18-10-11-20(25)23(22-18)13-19(24)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFPQOIMVJMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

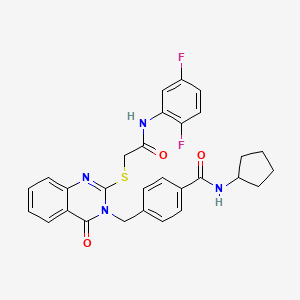

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)

![1-(4-fluorophenyl)-N-methyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2799578.png)

![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

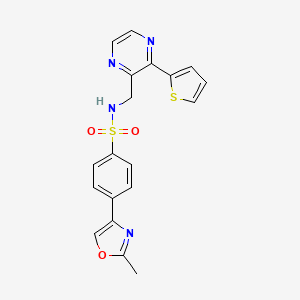

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)

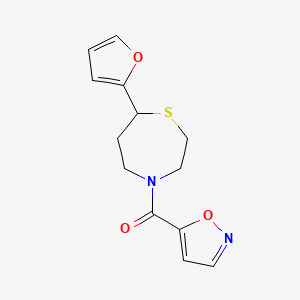

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)